(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant applications in pharmaceutical and chemical research. It is known for its role in the synthesis of various active pharmaceutical ingredients and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine typically involves the transamination of 1-(3-methoxyphenyl)ethan-1-one using transaminases. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the use of dimethylsulfoxide as a co-solvent and specific enzyme loading, substrate loading, temperature, and pH conditions are crucial for the process .
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic approaches due to their environmental and economic advantages. Immobilized whole-cell biocatalysts with transaminase activity are employed to produce enantiopure amines with high enantioselectivity and conversion rates .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is utilized in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like transaminases, facilitating the synthesis of chiral amines. The compound’s effects are mediated through its binding to active sites on these enzymes, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(3-Methoxyphenyl)ethan-1-amine: A related compound with a similar structure but lacking the chiral center.
2-(3-Methoxyphenyl)ethylamine: Another structurally similar compound used in different synthetic applications.
Uniqueness
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its chiral nature, which imparts specific biological activities and enantioselectivity in reactions. Its ability to serve as a precursor for various pharmaceuticals highlights its importance in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H15NO2 |
---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
(1S)-2-methoxy-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
HNSSQJYZMYXKDY-SNVBAGLBSA-N |
Isomerische SMILES |
COC[C@H](C1=CC(=CC=C1)OC)N |
Kanonische SMILES |
COCC(C1=CC(=CC=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.